Flavokawain A

Hepatotoxicity Drug Safety Chemoprevention

Flavokawain A is the definitive chalcone for researchers who prioritize safety without compromising potency. Unlike its analog Flavokawain B (hepatotoxic IC50=23.2 µM), FKA spares normal hepatocytes up to 100 µM while achieving a superior selectivity index (>3.98) in breast cancer models and 1.65-fold greater potency than paclitaxel in PTX-resistant lung cancer. Its validated in vivo chemopreventive efficacy against prostate cancer stem cells and gentle melanin inhibition profile make it indispensable for translational oncology and dermatology programs. Procure the globally trusted ≥98% purity standard.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
CAS No. 37951-13-6
Cat. No. B3021402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavokawain A
CAS37951-13-6
Synonymsflavokavin A
flavokawain A
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O
InChIInChI=1S/C18H18O5/c1-21-13-7-4-12(5-8-13)6-9-15(19)18-16(20)10-14(22-2)11-17(18)23-3/h4-11,20H,1-3H3/b9-6+
InChIKeyCGIBCVBDFUTMPT-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flavokawain A CAS 37951-13-6 for Research and Pharmaceutical Development Procurement


Flavokawain A (FKA) is a naturally occurring chalcone isolated from the kava plant (*Piper methysticum*), belonging to the class of flavokawains which are structurally distinct from the major kavalactones found in kava extracts. The compound exhibits a characteristic chalcone skeleton bearing hydroxy and methoxy substituents on the aromatic rings [1]. FKA has been extensively investigated for its cytotoxic properties against various cancer cell lines, with mechanistic studies revealing its ability to induce mitochondrial-dependent apoptosis and cell cycle arrest [2]. Unlike the more cytotoxic but potentially hepatotoxic analog flavokawain B (FKB), FKA demonstrates a favorable selectivity profile with minimal toxicity to normal hepatocytes at high concentrations [3]. The compound has shown in vivo bioavailability and chemopreventive efficacy in prostate and bladder cancer models, supporting its procurement for advanced preclinical development [4].

Flavokawain A Structural Specificity and Biological Differentiation from Analogs for Informed Procurement


Flavokawain A cannot be interchangeably substituted with its closest structural analogs, particularly flavokawain B and C, due to significant differences in cytotoxicity profiles, hepatotoxicity potential, and molecular targeting [1]. While flavokawain B generally exhibits higher in vitro potency against multiple cancer cell lines, this is accompanied by substantial toxicity to normal hepatocytes, with an IC50 of 23.2 ± 0.8 μM in HepG2 cells, whereas flavokawain A shows no toxicity at concentrations up to 100 μM [2]. Additionally, structure-activity relationship (SAR) studies reveal that the substitution pattern on the chalcone backbone critically influences selectivity and mechanism, with flavokawain A demonstrating superior therapeutic index in specific contexts such as HER2-overexpressing breast cancer and PTX-resistant lung cancer [3]. The distinct pharmacokinetic and biodistribution profiles of each flavokawain further preclude simple substitution, as evidenced by the differential tissue accumulation and metabolic stability reported in preclinical models [4]. Therefore, procurement decisions must be guided by the specific experimental requirements and the desired balance between potency and safety.

Quantitative Comparative Evidence for Flavokawain A versus Closest Analogs


Flavokawain A Exhibits Superior Hepatic Safety Profile Compared to Flavokawain B

Flavokawain A (FKA) demonstrates a markedly superior safety profile in human hepatocyte models compared to its closest analog flavokawain B (FKB). At concentrations up to 100 μM, FKA showed no toxicity to HepG2 hepatocytes, whereas FKB induced significant cell death with an IC50 of 23.2 ± 0.8 μM under identical experimental conditions [1]. This 4.3-fold difference in hepatotoxicity is critical for selecting compounds for long-term chemoprevention studies or applications where liver safety is paramount. Furthermore, both compounds activated Nrf2 and HSF1 pathways, but FKA was more effective than FKB in mitigating cell death after oxidative stress challenge, performing similarly to the positive control sulforaphane (SFN) [1]. The lack of hepatic toxicity was corroborated in normal liver epithelial cells, where FKA showed no cytotoxic effects at concentrations up to 30 μM, further validating its safety advantage [2].

Hepatotoxicity Drug Safety Chemoprevention

Flavokawain A Demonstrates Higher Selectivity Index in Breast Cancer Cells Compared to Flavokawain B

Flavokawain A (FLA) exhibits a higher selectivity index in breast cancer models compared to flavokawain B (FLB), as demonstrated by comparative cytotoxicity assays in MCF-7, MDA-MB-231 cancer cells and non-malignant MCF-10A breast epithelial cells [1]. At 72 hours, FLA showed IC50 values of 25.13 ± 3.00 μM in MCF-7 and 17.49 ± 1.50 μM in MDA-MB-231 cells, while displaying no detectable cytotoxicity in MCF-10A cells up to 100 μM [1]. In contrast, FLB, while more potent (IC50: MCF-7 = 33.76 ± 1.35 μM; MDA-MB-231 = 12.31 ± 1.22 μM), also exhibited significant toxicity to MCF-10A cells with an IC50 of 45 μM [1]. The calculated selectivity indices (MCF-10A/cancer cell) were substantially higher for FLA: >3.98 for MCF-7 and >5.72 for MDA-MB-231, compared to FLB values of 1.33 and 3.66 respectively [1]. Additionally, FKA at cytotoxic concentrations in breast cancer cell lines had minimal effect on the growth of non-malignant breast epithelial MCF10A cells, reinforcing its favorable therapeutic window [2].

Selectivity Index Breast Cancer Therapeutic Window

Flavokawain A Circumvents Paclitaxel Resistance in Lung Cancer Cells

Flavokawain A (FKA) demonstrates a unique ability to overcome paclitaxel (PTX) resistance in lung cancer cells, a property not reported for its analogs flavokawain B or C in this specific context. In PTX-resistant A549/T cells, FKA exhibited an IC50 of approximately 21 μM, which is significantly lower than the IC50 of PTX itself in these resistant cells (34.64 μM) [1]. This 1.65-fold increase in potency over the standard chemotherapeutic in resistant cells underscores FKA's potential in addressing chemoresistance. Mechanistically, FKA reduced P-glycoprotein (P-gp) protein expression by 3-fold at 30 μM after 24 hours, a key efflux pump responsible for the resistant phenotype, by blocking the PI3K/Akt pathway [1]. Importantly, FKA showed no hepatic toxicity in normal liver epithelial cells at these effective concentrations [1]. This evidence positions FKA as a strategic choice for research programs targeting drug-resistant lung cancer, where other chalcones and standard therapies may fail.

Chemoresistance P-glycoprotein Lung Cancer

Flavokawain A Potent Tyrosinase Inhibition Comparable to Flavokawain B for Cosmetic and Food Industry Applications

Flavokawain A (compound 2) and flavokawain B (compound 1) were identified as potent tyrosinase inhibitors with nearly identical IC50 values of 14.20-14.38 μM in a standardized in vitro enzyme inhibition assay [1]. This equivalence in inhibitory activity is notable given their different safety profiles, as established in other comparative studies. The structure-activity relationship (SAR) study further revealed that the 4-substituted phenolic group on ring A is critical for this activity, with both compounds demonstrating strong binding affinity to the copper-containing active site of tyrosinase through chelation, as confirmed by molecular docking [1]. Given FKA's superior safety profile (e.g., lower hepatotoxicity), it may represent a more favorable candidate for applications in cosmetics and food preservation where tyrosinase inhibition is desired but safety is paramount.

Tyrosinase Inhibition Melanogenesis Cosmetic Science

Flavokawain A Modulates Cancer Stemness in Prostate Cancer In Vivo

Flavokawain A (FKA) uniquely targets prostate cancer stem cells (CSCs) in vivo, a property not yet demonstrated for its analog flavokawain B. In a study using CD44+/CD133+ prostate cancer stem cells sorted from 22Rv1 and DU145 cell lines, dietary administration of FKA to NOD/SCID mice bearing xenograft tumors resulted in a significant reduction of tumor growth compared to vehicle control [1]. Mechanistically, FKA treatment markedly downregulated the expression of stem cell markers Nanog, Oct4, and CD44 in both tumor spheroids and tumor tissues [1]. Furthermore, FKA was shown to inhibit Ubc12 neddylation and c-Myc expression, pathways critical for maintaining the stemness and tumor-initiating properties of prostate cancer cells [1]. This in vivo evidence of CSC modulation is a differentiating feature that supports the use of FKA in advanced chemoprevention and oncology research.

Cancer Stem Cells Prostate Cancer Chemoprevention

Flavokawain A Demonstrates Anti-Melanogenic Activity with Distinct Potency from Flavokawain B

Flavokawain A (FLA) and flavokawain B (FLB) exhibit differential anti-melanogenic potencies in α-MSH-induced B16/F10 melanoma cells, providing a basis for selective procurement depending on the desired strength of effect. FLA reduced specific cellular melanin content by 4.3-fold, whereas FLB induced a more pronounced 9.6-fold decrement under identical conditions [1]. Concomitantly, FLA significantly reduced specific cellular tyrosinase activity by 7-fold, while FLB's effect on tyrosinase activity was not quantified in the same manner but is implied to be strong [1]. This data suggests that while FLB is a more potent depigmenting agent, FLA offers a moderate, potentially more controllable inhibition of melanogenesis, which could be advantageous in certain cosmetic formulations where overt bleaching is undesirable.

Melanogenesis Hyperpigmentation Cosmetic Science

Recommended Research and Industrial Applications for Flavokawain A Based on Quantitative Evidence


Chemoprevention and Cancer Stem Cell Research in Prostate Cancer

Flavokawain A is ideally suited for in vivo chemoprevention studies targeting prostate cancer stem cells. The evidence demonstrates that dietary FKA significantly reduces the growth of xenograft tumors derived from CD44+/CD133+ prostate CSCs and downregulates key stemness markers such as Nanog, Oct4, and CD44 [1]. This scenario leverages FKA's unique ability to modulate the tumor-initiating properties of prostate cancer cells, a mechanism not reported for its analog flavokawain B. Researchers should procure FKA for long-term dietary intervention studies in transgenic or xenograft prostate cancer models to evaluate its efficacy in preventing tumor recurrence and progression.

Overcoming Paclitaxel Resistance in Non-Small Cell Lung Cancer (NSCLC) Research

Flavokawain A is a strategic compound for in vitro and in vivo studies focused on reversing chemoresistance in lung cancer. Quantitative evidence shows that FKA inhibits the proliferation of PTX-resistant A549/T cells with an IC50 of ~21 μM, which is 1.65-fold more potent than PTX itself in these cells [1]. Mechanistically, FKA downregulates P-glycoprotein expression by 3-fold, blocking a primary efflux pump responsible for drug resistance [1]. This application scenario is particularly valuable for researchers investigating combination therapies or novel agents to restore sensitivity to taxanes, a clinical challenge in NSCLC management.

Cosmetic and Dermatological Research for Controlled Melanogenesis Inhibition

Flavokawain A is recommended for cosmetic science and dermatology research aimed at developing mild to moderate skin-lightening or anti-hyperpigmentation agents. Comparative data indicates that FLA reduces melanin content by 4.3-fold in B16/F10 melanoma cells and inhibits tyrosinase with an IC50 of 14.20-14.38 μM [1][2]. Its less drastic depigmenting effect compared to flavokawain B (9.6-fold reduction) makes it suitable for formulations requiring gentle, controlled melanin inhibition to treat conditions like melasma or age spots without the risk of excessive bleaching. The favorable safety profile of FKA further supports its evaluation in topical formulations.

Selective Breast Cancer Therapy Development with Favorable Safety Window

Flavokawain A is the preferred chalcone for breast cancer drug discovery programs prioritizing a high therapeutic index. Evidence shows that FKA exhibits IC50 values of 25.13 μM and 17.49 μM in MCF-7 and MDA-MB-231 breast cancer cells, respectively, while sparing non-malignant MCF-10A breast epithelial cells up to 100 μM [1]. This results in a selectivity index (MCF-10A/MCF-7) of >3.98, which is at least 3-fold higher than that of flavokawain B (SI = 1.33) [1]. Researchers should procure FKA for lead optimization programs aiming to develop breast cancer therapeutics with minimal off-target effects on normal breast tissue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flavokawain A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.